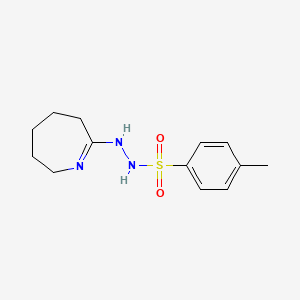

![molecular formula C19H22N4O2S B5510096 1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of piperidine derivatives, combined with thiazole and imidazole moieties, is a common theme in the synthesis of compounds with potential biological activities. These structural components are known to contribute to a wide range of pharmacological properties, although this summary focuses on the chemical aspects, excluding drug applications or dosages.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including cyclocondensation, Mannich reactions, and the use of catalysts to achieve the desired structural framework. For instance, Rajkumar et al. (2014) discuss the synthesis of piperazine derivatives through a cyclo condensation method that could be analogous to methods used for piperidine derivatives (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Molecular Structure Analysis

X-ray diffraction studies are often employed to elucidate the molecular structure of synthesized compounds. Naveen et al. (2015) performed such an analysis on a related compound, providing insights into crystal system, space group, and molecular conformation (Naveen, S. Prasad, & H. R. Manjunath, 2015).

Chemical Reactions and Properties

The reactivity of compounds containing piperidine, thiazole, and imidazole units with other chemical entities can lead to the formation of various derivatives, offering a broad spectrum of chemical properties. For example, Mahmoud et al. (2011) explored reactions leading to thiazolidinone and thiazolo[3,2-a]pyridine derivatives (Mahmoud, H. Madkour, & E. A. El‐Bordany, 2011).

Scientific Research Applications

Synthesis and Chemical Reactions

Research in the field of organic synthesis highlights the creation and reactivity of compounds with similar structural features, exploring their potential in generating diverse molecular architectures. For instance, the synthesis and reactions of thiazolidinones and thiazolopyridines have been extensively studied, demonstrating the versatility of these heterocyclic compounds in medicinal chemistry and drug design. These studies involve the transformation of thiazolidinones and related compounds through various chemical reactions, yielding products with potential biological activities (Mahmoud et al., 2011); (Demchenko et al., 2015).

Biological Activity

Compounds structurally related to "1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine" have been investigated for their biological activities, including antimicrobial, antitubercular, antifungal, and anticancer properties. These studies provide insights into the potential therapeutic applications of these compounds, highlighting their relevance in the development of new drugs with improved efficacy and safety profiles. Notable examples include the evaluation of thiazolidinone derivatives as antimicrobial agents (Patel et al., 2012) and the synthesis of piperazine-2,6-dione derivatives for anticancer activity (Kumar et al., 2013).

Antioxidant and Cytotoxic Agents

Research also extends to the synthesis of novel derivatives for evaluating their antioxidant and cytotoxic potential, aiming at discovering compounds with significant free radical scavenging capabilities and selective toxicity against cancer cell lines. This includes the formulation of berberine derivatives for their potential as antioxidant and cytotoxic agents, suggesting the role of specific structural features in enhancing biological activity (Mistry et al., 2016).

properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-[1-(1,3-thiazol-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-8-17(14(2)25-13)19(24)23-6-3-4-15(9-23)18-20-5-7-22(18)10-16-11-26-12-21-16/h5,7-8,11-12,15H,3-4,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKJJLCGKMZTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)C3=NC=CN3CC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

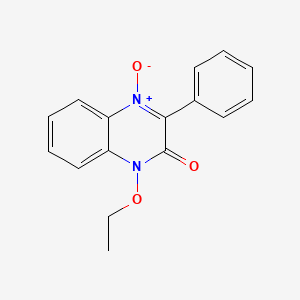

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

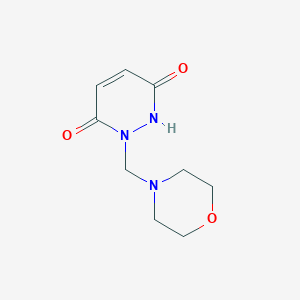

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)